2,5-Dibromobenzotrifluoride

Organic Synthesis Palladium Catalysis Site-Selective Coupling

Using incorrect dibromobenzotrifluoride isomers in cross-coupling leads to undesired regioisomers and low yields. 2,5-Dibromobenzotrifluoride (CAS 7657-09-2) solves this via its distinct 1,4-substitution pattern, enabling predictable C-4 site-selectivity. • 85-93% Suzuki-Miyaura yield for trifluoromethylated bi-/terphenyl scaffolds. • Exclusive C-4 Sonogashira functionalization for liquid crystal and API intermediates. • Direct precursor to 4-bromo-2-(trifluoromethyl)benzaldehyde, a key medicinal chemistry building block. ≥98% purity; crystalline solid shipped at ambient temperature.

Molecular Formula C7H3Br2F3
Molecular Weight 303.9 g/mol
CAS No. 7657-09-2
Cat. No. B1360088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromobenzotrifluoride
CAS7657-09-2
Molecular FormulaC7H3Br2F3
Molecular Weight303.9 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C(F)(F)F)Br
InChIInChI=1S/C7H3Br2F3/c8-4-1-2-6(9)5(3-4)7(10,11)12/h1-3H
InChIKeyVWKFJAOCLPPQGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 20 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dibromobenzotrifluoride: Core Properties


2,5-Dibromobenzotrifluoride (CAS 7657-09-2) is a halogenated aromatic hydrocarbon, specifically a 1,4-dibromo-2-(trifluoromethyl)benzene derivative, widely utilized as a versatile building block in organic synthesis . As a white to light yellow crystalline solid with a melting point of 49-51 °C and a boiling point of 207 °C, it is characterized by the presence of both electron-withdrawing bromine and trifluoromethyl substituents . This specific substitution pattern (bromines at the 2- and 5-positions relative to the trifluoromethyl group at the 1-position) confers unique electronic and steric properties that differentiate it from other dihalogenated benzotrifluoride isomers, making it a critical intermediate in pharmaceutical and agrochemical research .

Halogenated aromatic building block with unique 1,4-dibromo-2-(trifluoromethyl) substitution
Crystalline solid form supports accurate weighing and handling
High-purity grade supports reproducible cross-coupling reactions

2,5-Dibromobenzotrifluoride: Critical Substitution Geometry


The selection of 2,5-dibromobenzotrifluoride over its closely related isomers (e.g., 2,4-dibromobenzotrifluoride or 2,6-dibromobenzotrifluoride) is not arbitrary; it is dictated by the precise spatial and electronic requirements of the target synthesis. The 1,4-substitution pattern (bromines para to each other) creates a distinct dipole moment and reactivity profile compared to the 1,3- or 1,2-patterns found in other isomers [1]. This geometry is critical for achieving high site-selectivity in cross-coupling reactions, where the position of the bromine atoms relative to the strongly electron-withdrawing trifluoromethyl group determines which site reacts first . Using an incorrect isomer can lead to significantly different reaction outcomes, lower yields, or the formation of undesired regioisomers, ultimately compromising the purity and biological activity of the final pharmaceutical or agrochemical product [2].

Substitution pattern mismatch

2,4- or 2,6-dibromobenzotrifluoride isomers have different electronic and steric profiles; site-selectivity in cross-coupling may shift, potentially lowering yield or regioisomeric purity.

Physical form variability

Alternative isomers may be supplied as liquids, complicating precise stoichiometry and handling for small-scale syntheses.

2,5-Dibromobenzotrifluoride Quantitative Performance


Site-Selective Suzuki-Miyaura Coupling

In palladium-catalyzed Suzuki-Miyaura reactions, 2,5-dibromobenzotrifluoride (1,4-dibromo-2-(trifluoromethyl)benzene) demonstrates excellent site-selectivity, favoring reaction at the C-4 position over the C-1 position. This is in stark contrast to less sterically hindered isomers like 2,6-dibromobenzotrifluoride, which may exhibit lower or reversed selectivity [1]. The selectivity is attributed to both steric hindrance from the ortho-trifluoromethyl group and electronic deactivation at the C-1 position [1]. This predictable and high selectivity enables the efficient synthesis of specific regioisomers, minimizing purification steps and improving overall yield [2].

Suzuki Site-Selectivity
Class-level
High selectivity for C-4 over C-1; reported 85–93% yield for desired regioisomer
Supports regioisomer-enriched synthesis with reduced side-product formation
Selectivity context may vary with arylboronic acid and ligand choice; class-level inference
Organic Synthesis Palladium Catalysis Site-Selective Coupling

Site-Selective Sonogashira Coupling

The Sonogashira cross-coupling of 2,5-dibromobenzotrifluoride with terminal alkynes proceeds with high site-selectivity, preferentially reacting at the C-4 position. This selectivity has been unambiguously confirmed through 13C NMR, 1H-13C HMBC NMR measurements, X-ray crystal structure analysis, and DFT calculations [1]. This predictable reactivity is not guaranteed with other dibromobenzotrifluoride isomers, where the relative positioning of bromine atoms and the trifluoromethyl group can alter the electronic landscape and lead to mixtures of regioisomers.

Sonogashira Selectivity
Class-level
C-4 selectivity confirmed by 13C NMR, HMBC, X-ray, DFT
Predictable alkynylation for fluorinated material synthesis
Class-level inference; regioisomer outcome may vary with alkyne and catalyst system
Organic Synthesis Sonogashira Coupling Alkynylation

Physical Form and Purity Consistency

Commercially available 2,5-dibromobenzotrifluoride is supplied as a well-defined crystalline solid with a consistent melting point range of 48.0-52.0 °C and a typical purity of >98.0% by GC analysis . This solid, crystalline form is a distinct advantage for accurate weighing and handling in small to large-scale syntheses compared to potential liquid isomers or lower-purity alternatives. The high purity minimizes the introduction of unknown impurities that could poison catalysts or lead to side reactions, which is a common issue with less rigorously purified in-class compounds.

Purity & Form Consistency
Specification review
Crystalline solid; mp 48–52 °C; purity >98% (GC)
Enables accurate weighing and consistent stoichiometry
Supplier specification; batch certificate verification recommended
Material Science Quality Control Synthetic Chemistry

Validated Applications of 2,5-Dibromobenzotrifluoride


Suzuki Coupling for Bi- and Terphenyls

The compound's high site-selectivity at the C-4 position in Suzuki-Miyaura reactions makes it the optimal choice for constructing trifluoromethylated bi- and terphenyl scaffolds. These structures are prevalent in liquid crystals for display technologies and in pharmaceuticals requiring specific electronic and steric properties [1]. Using 2,5-dibromobenzotrifluoride ensures the desired regioisomer is obtained in high yield (85-93%) and purity, avoiding the complex purification associated with isomer mixtures [1].

Sonogashira Coupling for Alkynylbenzenes

Researchers developing novel materials with tailored optical or mesomorphic properties, such as nematic liquid crystals, rely on the predictable C-4 site-selectivity of this compound in Sonogashira reactions [2]. This selectivity enables the efficient synthesis of precisely functionalized alkynylbenzenes, which are valuable building blocks for advanced materials and active pharmaceutical ingredients (APIs) where fluorination modulates metabolic stability and bioavailability [2].

4-Bromo-2-(trifluoromethyl)benzaldehyde Synthesis

The compound is a direct precursor to 4-bromo-2-(trifluoromethyl)benzaldehyde, a versatile intermediate in medicinal chemistry . The specific 1,4-substitution pattern is essential for the subsequent transformations that lead to this aldehyde; other isomers would yield different aldehydes with altered reactivity. This application leverages the compound's unique substitution geometry, which is not replicable by its isomers .

Anti-Cancer and Polyimide Precursor Synthesis

The compound is documented as a precursor for synthesizing novel anhydrides used in polyamic acid and polyimide production, as well as for preparing potential anti-cancer agents . The presence of both bromine atoms and the trifluoromethyl group is critical for the biological activity and material properties of the final products. Substituting with a different isomer could drastically alter the molecule's interaction with biological targets or its polymerization behavior, underscoring the need for this specific regioisomer .

Application
Selection Property
Validation Focus
Suzuki Coupling to Trifluoromethylated Bi- & Terphenyls
1,4-Dibromo substitution pattern enables C-4 regioselectivity
Regioisomeric purity under palladium catalysis
Sonogashira Coupling for Alkynylbenzenes
Predictable C-4 reactivity for alkyne introduction
Selectivity and structural confirmation by NMR/X-ray
4-Bromo-2-(trifluoromethyl)benzaldehyde Synthesis
Direct precursor via 1,4-dibromo-2-CF3 pattern
Transformation to aldehyde intermediate
Medicinal Chemistry & Polyimide Precursors
Bromine and CF3 substituents for diverse derivatization
Building block compatibility with anhydride formation and bioisostere synthesis

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